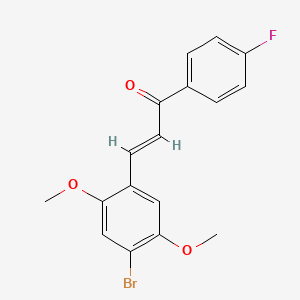
Nlrp3-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3-IN-10 is a small molecule inhibitor targeting the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Aberrant activation of the NLRP3 inflammasome is associated with various inflammatory diseases, making it an important therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3-IN-10 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-throughput screening and process optimization techniques helps in identifying the most efficient production methods .
Chemical Reactions Analysis
Types of Reactions
NLRP3-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
NLRP3-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new NLRP3 inhibitors .
Mechanism of Action
NLRP3-IN-10 exerts its effects by binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as ASC and caspase-1 .
Comparison with Similar Compounds
NLRP3-IN-10 is compared with other NLRP3 inhibitors such as MCC950, CY-09, and OLT1177. While all these compounds target the NLRP3 inflammasome, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:
MCC950: A well-known NLRP3 inhibitor with high specificity and potency.
CY-09: Another potent inhibitor that targets the ATPase activity of NLRP3.
OLT1177: An orally active inhibitor with anti-inflammatory properties .
This compound stands out due to its unique chemical structure and mechanism of action, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C17H14BrFO3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2,5-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14BrFO3/c1-21-16-10-14(18)17(22-2)9-12(16)5-8-15(20)11-3-6-13(19)7-4-11/h3-10H,1-2H3/b8-5+ |
InChI Key |
ZXMIFRJYIRYWTC-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)F)OC)Br |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)F)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
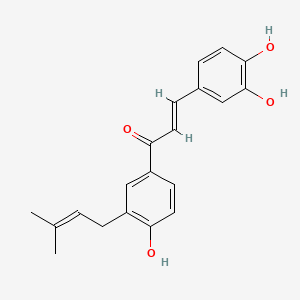
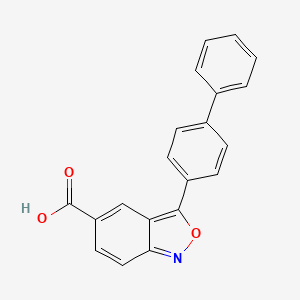
![5-[(azetidin-3-yl)amino]-N-[(1R)-1-{3-[5-({[(1S,3R)-3-hydroxycyclopentyl]amino}methyl)thiophen-2-yl]phenyl}ethyl]-2-methylbenzamide](/img/structure/B10855021.png)
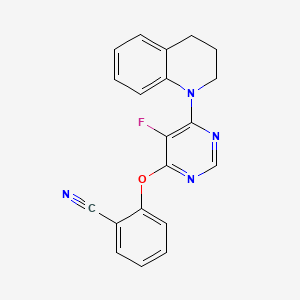

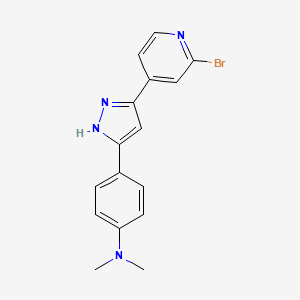
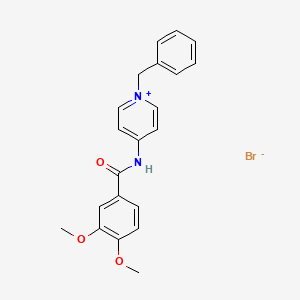
![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
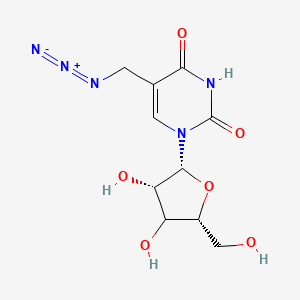
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)
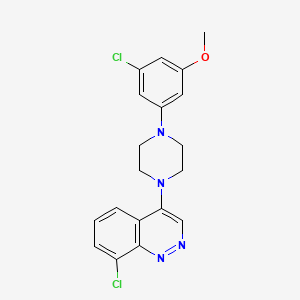
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)
